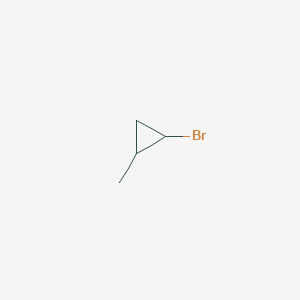

1-Bromo-2-methylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASITZKLSRHTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52914-88-2 | |

| Record name | 1-bromo-2-methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Bromo-2-methylcyclopropane from methylcyclopropane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methylcyclopropane. Direct free-radical bromination of methylcyclopropane (B1196493) is discussed as a theoretically possible but practically unfeasible route due to regioselectivity challenges. The guide then focuses on a more viable and selective alternative: the conversion of 2-methylcyclopropanol to this compound. Detailed experimental protocols for this conversion using common brominating agents are presented, along with a discussion of the reaction mechanism, stereochemistry, and potential side reactions. Quantitative data from the literature is summarized, and spectroscopic data for the characterization of the target molecule is provided. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceutical intermediates. The cyclopropyl (B3062369) moiety, with its inherent ring strain, offers unique reactivity that can be exploited in various chemical transformations. The presence of a bromine atom provides a handle for further functionalization through nucleophilic substitution or organometallic coupling reactions.

This guide explores the synthesis of this compound, with a primary focus on practical and efficient laboratory-scale preparations.

Synthetic Strategies

Direct Free-Radical Bromination of Methylcyclopropane: A Route with Significant Challenges

The direct conversion of methylcyclopropane to this compound via a free-radical substitution reaction is an appealingly direct approach. This reaction is typically initiated by UV light or a radical initiator and involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals. These radicals then abstract a hydrogen atom from the methylcyclopropane, followed by reaction with molecular bromine to yield the brominated product and a new bromine radical.

However, the regioselectivity of free-radical bromination is a major obstacle in this approach. The stability of the resulting carbon radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary. In the case of methylcyclopropane, abstraction of a hydrogen atom from the tertiary carbon (the carbon atom bearing the methyl group) leads to a more stable tertiary radical compared to the secondary radicals that would be formed by abstraction from the cyclopropyl ring carbons.

Consequently, the free-radical bromination of methylcyclopropane would be expected to yield predominantly 1-bromo-1-methylcyclopropane, with only minor amounts, if any, of the desired this compound. This lack of selectivity makes this route impractical for the specific synthesis of this compound.

Alternative Synthesis: Conversion of 2-Methylcyclopropanol

A more selective and practical approach to the synthesis of this compound is the conversion of a suitable precursor, 2-methylcyclopropanol. This method allows for greater control over the position of the bromine atom. Several standard laboratory reagents can be employed for the transformation of alcohols to alkyl bromides. The most common methods involve the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃).

The reaction of primary and secondary alcohols with PBr₃ typically proceeds via an Sₙ2 mechanism. This involves the initial formation of a phosphite (B83602) ester, which converts the hydroxyl group into a good leaving group. Subsequent backside attack by a bromide ion results in the displacement of the leaving group and inversion of stereochemistry at the reacting carbon center.

The use of NBS and triphenylphosphine also proceeds through an oxyphosphonium intermediate, which is then displaced by bromide in an Sₙ2 fashion, leading to inversion of configuration.

A critical consideration in reactions involving cyclopropylcarbinyl systems is the potential for rearrangement. The cyclopropylcarbinyl cation is known to be highly unstable and can readily rearrange to the more stable cyclobutyl or homoallyl cations. However, under the Sₙ2 conditions typically employed for the conversion of primary and secondary alcohols with PBr₃ or NBS/PPh₃, the formation of a discrete carbocation is avoided, thus minimizing the risk of rearrangement.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for the conversion of secondary alcohols to alkyl bromides. These should be adapted based on specific literature precedents and laboratory safety guidelines.

Synthesis of this compound using Phosphorus Tribromide (PBr₃)

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ (where R = 2-methylcyclopropyl)

Procedure:

-

A solution of 2-methylcyclopropanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.33-0.5 eq), optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of the alcohol, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by TLC or GC).

-

The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Synthesis of this compound using N-Bromosuccinimide and Triphenylphosphine

Reaction: R-OH + NBS + PPh₃ → R-Br + Succinimide + Ph₃PO (where R = 2-methylcyclopropyl)

Procedure:

-

To a solution of triphenylphosphine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere, N-bromosuccinimide (1.1-1.5 eq) is added portion-wise at 0 °C. The mixture is stirred until a homogeneous solution of the bromophosphonium bromide is formed.

-

A solution of 2-methylcyclopropanol (1.0 eq) in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to separate the this compound from triphenylphosphine oxide and succinimide.

Data Presentation

While a specific literature source detailing the synthesis of this compound from 2-methylcyclopropanol with precise yield and diastereoselectivity was not identified in the immediate search, the following table presents typical data for the conversion of secondary alcohols to alkyl bromides using the described methods. The stereochemical outcome is generally high inversion for Sₙ2 reactions.

| Method | Reagents | Typical Yield (%) | Stereochemical Outcome | Potential Side Products |

| A | PBr₃ | 60-90 | Inversion | Rearrangement products (minor, if any), dialkyl ethers |

| B | NBS, PPh₃ | 70-95 | Inversion | Triphenylphosphine oxide, succinimide |

Table 1: Comparison of Synthetic Methods for the Conversion of Secondary Alcohols to Alkyl Bromides.

Characterization Data

The characterization of this compound is crucial for confirming its identity and purity. The following table summarizes expected spectroscopic data for the cis and trans isomers. Note that specific values can vary slightly depending on the solvent and instrument used.

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| trans-1-Bromo-2-methylcyclopropane | ~2.8-3.0 (m, 1H, CHBr), ~0.8-1.2 (m, 2H, CH₂), ~0.6-0.9 (m, 1H, CHCH₃), ~1.1-1.3 (d, 3H, CH₃) | ~30-35 (CHBr), ~20-25 (CHCH₃), ~15-20 (CH₂), ~10-15 (CH₃) |

| cis-1-Bromo-2-methylcyclopropane | ~3.1-3.3 (m, 1H, CHBr), ~0.9-1.3 (m, 2H, CH₂), ~0.7-1.0 (m, 1H, CHCH₃), ~1.2-1.4 (d, 3H, CH₃) | ~28-33 (CHBr), ~18-23 (CHCH₃), ~13-18 (CH₂), ~12-17 (CH₃) |

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound Isomers.

Conclusion

The synthesis of this compound is most effectively achieved through the conversion of 2-methylcyclopropanol rather than by the direct bromination of methylcyclopropane. The use of standard brominating agents such as phosphorus tribromide or a combination of N-bromosuccinimide and triphenylphosphine offers reliable methods for this transformation. These reactions typically proceed with high stereoselectivity (inversion of configuration) and minimize the risk of skeletal rearrangements common in cyclopropylcarbinyl systems. The choice of method may depend on factors such as scale, desired purity, and ease of purification. Careful characterization of the product by spectroscopic methods is essential to confirm the structure and isomeric ratio of the synthesized this compound.

physical and chemical properties of 1-Bromo-2-methylcyclopropane

An In-depth Technical Guide to 1-Bromo-2-methylcyclopropane

Introduction

This compound is a halogenated derivative of methylcyclopropane. Its chemical structure, characterized by a strained three-membered ring with a bromine atom and a methyl group on adjacent carbons, dictates its reactivity and physical properties.[1] This guide provides a comprehensive overview of the available physicochemical data, spectroscopic information, chemical reactivity, and safety protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Quantitative experimental data for many physical properties of this compound are not extensively reported in the literature.[1] The following tables summarize the available computed and experimental data.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [2][3] |

| Molecular Weight | 135.00 g/mol | [2][4][3] |

| Canonical SMILES | CC1CC1Br | [2] |

| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N | [1][2] |

| CAS Number | 52914-88-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Monoisotopic Mass | 133.97311 Da | [2][3] |

| Topological Polar Surface Area | 0 Ų | [2][4][3] |

| Heavy Atom Count | 5 | [5] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Spectrum Type | Availability | Source |

| 13C NMR | Spectra available from Wiley-VCH GmbH and W. Robien, Inst. of Org. Chem., Univ. of Vienna | [2][4] |

| 1H NMR | Data not explicitly detailed in search results | |

| Mass Spectrometry | Predicted collision cross-section (CCS) values are available for adducts such as [M+H]⁺ (111.0 Ų) and [M+Na]⁺ (115.8 Ų). | [1] |

| Infrared (IR) | Data not explicitly detailed in search results |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the high ring strain of the cyclopropane (B1198618) ring and the presence of the bromine atom.

-

Ring Strain: The cyclopropane ring's inherent strain makes it susceptible to ring-opening reactions under certain conditions and influences the reactivity of its substituents.[1] This strain contributes to a higher reactivity compared to its acyclic analogs.[1]

-

Reactivity of the Bromine Atom: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution and elimination reactions.[1] The polarizability of the bromine atom enhances the rate of nucleophilic substitution compared to analogous chlorinated compounds.[1]

Key Reactions

This compound participates in several fundamental organic reactions:

-

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as hydroxides, cyanides, and amines, to form new substituted cyclopropane derivatives.[1]

-

Elimination Reactions: Under the influence of a strong base, this compound can undergo elimination to form methylcyclopropene isomers.[1]

The reaction mechanisms often involve the formation of reactive intermediates like carbocations, particularly if a substitution reaction proceeds through an Sₙ1-like pathway.[1]

Caption: Influence of structural features on chemical properties.

Experimental Protocols

Caption: General reaction pathways for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

Table 4: GHS Hazard Information

| Hazard Code | Hazard Statement | Precautionary Statement Codes |

| H226 | Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

| H315 | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Source: PubChem[2]

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.

Conclusion

This compound is a reactive organic compound with potential applications in chemical synthesis. Its reactivity is primarily driven by the strained cyclopropane ring and the presence of a bromine atom. While there is a notable lack of experimentally determined physical data, the available information on its chemical properties and hazards provides a foundational understanding for its use in a research and development setting. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

References

- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]

- 2. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-(1R,2S)-1-bromo-2-methylcyclopropane | C4H7Br | CID 101345034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

1-Bromo-2-methylcyclopropane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopropane, a key building block in organic synthesis. This document outlines its chemical identity, molecular structure, and provides available data and context for its application in research and development.

Chemical Identity and Molecular Structure

This compound is a halogenated derivative of methylcyclopropane. Due to the presence of two stereocenters, the molecule exists as a mixture of stereoisomers, including cis and trans diastereomers, each of which is chiral.

The fundamental details of this compound are summarized below:

| Identifier | Value |

| CAS Number | 52914-88-2[1][2][3] |

| Molecular Formula | C₄H₇Br[2][4] |

| Molecular Weight | 135.00 g/mol [2] |

| IUPAC Name | This compound[2] |

| SMILES | CC1CC1Br[2][4] |

| InChI | InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3[2][4] |

| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N[1][2][4] |

The molecular structure of this compound is characterized by a three-membered carbon ring, which imparts significant ring strain and influences its reactivity. A bromine atom and a methyl group are attached to adjacent carbon atoms.

Physicochemical and Spectroscopic Data

Below is a compilation of computed and predicted physicochemical and spectroscopic data for this compound. This information is crucial for its characterization and application in various analytical and synthetic procedures.

| Property | Value |

| XlogP | 2.0[4] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Exact Mass | 133.97311 Da[2] |

| Monoisotopic Mass | 133.97311 Da[2] |

Predicted Mass Spectrometry Data

The following table details the predicted collision cross-section (CCS) values for various adducts of this compound, which is valuable for mass spectrometry analysis.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 134.98039 | 119.7 |

| [M+Na]⁺ | 156.96233 | 134.1 |

| [M-H]⁻ | 132.96583 | 127.7 |

| [M+NH₄]⁺ | 152.00693 | 140.9 |

| [M+K]⁺ | 172.93627 | 124.0 |

| [M+H-H₂O]⁺ | 116.97037 | 120.2 |

| [M+HCOO]⁻ | 178.97131 | 142.1 |

| [M+CH₃COO]⁻ | 192.98696 | 175.9 |

Note: Spectroscopic data such as ¹³C NMR spectra for this compound and its stereoisomers are available in various databases.[2][5]

Stereoisomerism

The presence of two chiral centers in this compound gives rise to four possible stereoisomers. The relationship between these isomers can be visualized as follows:

Caption: Stereochemical relationships of this compound isomers.

Reactivity and Synthetic Applications

A generalized workflow for the potential synthetic utility of this compound is outlined below. This highlights its role as an intermediate in the synthesis of more complex molecules.

Caption: Potential synthetic pathways for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is reported to cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]

- 2. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 52914-88-2 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C4H7Br) [pubchemlite.lcsb.uni.lu]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Cyclopropane Ring in 1-Bromo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1-bromo-2-methylcyclopropane, a versatile building block in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the influence of the bromo and methyl substituents, dictates its chemical behavior. This document explores the primary reaction pathways, including nucleophilic substitution, elimination, and ring-opening reactions. Detailed experimental protocols, quantitative data from literature, and mechanistic visualizations are presented to offer a thorough understanding of this compound's synthetic utility.

Introduction

This compound is a halogenated cyclopropane derivative that has garnered interest as a precursor in the synthesis of more complex molecular architectures.[1] Its reactivity is largely governed by the high ring strain of the three-membered ring, which makes it susceptible to reactions that relieve this strain. The presence of a bromine atom provides a good leaving group for nucleophilic substitution and a site for elimination reactions, while the methyl group introduces stereochemical considerations.[1] This guide will delve into the key reactions of this compound, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

General Reaction Pathways

The primary reaction pathways for this compound include nucleophilic substitution, elimination, and Lewis acid-catalyzed ring-opening. The course of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

A general overview of these pathways is presented in the diagram below:

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] These reactions can proceed through mechanisms with stereochemical implications, leading to either retention or inversion of configuration at the carbon center.

Reaction with Sodium Azide (B81097)

The substitution of the bromide with an azide group is a common transformation to introduce a nitrogen-containing functionality, which can be further elaborated.

Experimental Protocol: Synthesis of 1-Azido-2-methylcyclopropane (Illustrative)

This protocol is based on general procedures for nucleophilic substitution of alkyl bromides with sodium azide.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaN₃ | 1-Azido-2-methylcyclopropane | DMF | 70 | 18 | 75-85 (Estimated) | [2][3] |

Note: The provided yield is an estimation based on similar reactions and may vary depending on the specific stereoisomer of the starting material and precise reaction conditions.

Caption: Workflow for azido (B1232118) substitution.

Grignard Reagent Formation and Subsequent Reactions

Like other alkyl bromides, this compound can react with magnesium metal to form the corresponding Grignard reagent, 2-methylcyclopropylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.

Experimental Protocol: Formation of 2-Methylcyclopropylmagnesium Bromide and Reaction with an Aldehyde (Illustrative)

This protocol is adapted from general procedures for Grignard reagent formation.[4][5]

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings (1.1-1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium suspension. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in the same anhydrous solvent dropwise.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Quantitative Data:

| Electrophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | (2-Methylcyclopropyl)(phenyl)methanol | THF | 0 to RT | 2 | 60-75 (Estimated) | [4][5] |

Note: The provided yield is an estimation based on similar reactions.

Ring-Opening Reactions

The strained cyclopropane ring can be opened under certain conditions, often catalyzed by Lewis acids.[6] This reaction provides access to acyclic structures that may be difficult to synthesize by other means.

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile (Illustrative)

This protocol is based on general procedures for Lewis acid-catalyzed ring-opening of activated cyclopropanes.[6]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the substituted this compound (if activated with an electron-withdrawing group, 1.0 eq) in an anhydrous solvent such as acetonitrile.

-

Catalyst Addition: Add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution and stir for a few minutes.

-

Nucleophile Addition: Add an amine nucleophile (e.g., aniline, 1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

Caption: Lewis acid-catalyzed ring-opening.

Applications in Drug Development

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its chemistry is dominated by the interplay between the strained cyclopropane ring and the functional handles provided by the bromo and methyl groups. This guide has provided an overview of its key reactions, including nucleophilic substitution, Grignard reagent formation, and ring-opening reactions. The provided illustrative protocols and data serve as a starting point for researchers to explore the synthetic potential of this compound in the development of new chemical entities. Further investigation into the stereochemical outcomes of these reactions will be crucial for its application in the synthesis of complex, stereochemically defined molecules.

References

- 1. This compound | 52914-88-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid | Benchchem [benchchem.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Cis/Trans Isomerism of 1-Bromo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomerism in 1-Bromo-2-methylcyclopropane, a key structural motif in various chemical syntheses. This document outlines the fundamental stereochemical differences, relative stability, and spectroscopic characterization of these isomers, supported by available data and established chemical principles.

Introduction to Stereoisomerism in this compound

This compound (C₄H₇Br) is a halogenated cycloalkane that exhibits diastereomerism in the form of cis and trans isomers. This isomerism arises from the restricted rotation about the carbon-carbon single bonds within the rigid cyclopropane (B1198618) ring. The relative spatial arrangement of the bromine atom and the methyl group on adjacent carbons of the cyclopropane ring gives rise to two distinct geometric isomers:

-

cis-1-Bromo-2-methylcyclopropane: The bromine atom and the methyl group are on the same side of the cyclopropane ring.

-

trans-1-Bromo-2-methylcyclopropane: The bromine atom and the methyl group are on opposite sides of the cyclopropane ring.

These stereoisomers, despite having the same molecular formula and connectivity, possess distinct physical and chemical properties due to their different three-dimensional structures.

Structural Representation and Stereochemistry

The stereochemical relationship between the cis and trans isomers of this compound can be visualized as follows:

Caption: Relationship between cis and trans isomers.

Physicochemical Properties and Stability

While specific experimental data for the individual isomers of this compound is sparse in publicly available literature, general principles of stereochemistry in substituted cyclopropanes allow for predictions of their relative properties.

In disubstituted cyclopropanes, the trans isomer is generally more thermodynamically stable than the cis isomer. This increased stability is attributed to the minimization of steric strain between the substituents, as they are positioned on opposite sides of the ring, leading to reduced van der Waals repulsion. In the cis isomer, the proximity of the bromine atom and the methyl group results in greater steric hindrance.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | PubChem[1] |

| Molecular Weight | 135.00 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 133.97311 Da | PubChem[1][2] |

| XLogP3-AA (Predicted) | 2.0 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial techniques for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the cis and trans isomers are expected to show distinct chemical shifts and coupling constants due to the different electronic environments and spatial orientations of the protons and carbon atoms.

-

¹H NMR: The chemical shifts of the cyclopropyl (B3062369) protons and the methyl protons will differ between the two isomers. The coupling constants (J-values) between the cyclopropyl protons are particularly informative. In general, the trans vicinal coupling constant (³J_trans) is smaller than the cis vicinal coupling constant (³J_cis) in cyclopropane rings.

-

¹³C NMR: The chemical shifts of the carbon atoms of the cyclopropane ring and the methyl group will also be different for the cis and trans isomers.

While specific spectral data for this compound is not detailed in the available literature, data for related substituted cyclopropanes confirms that NMR is a definitive method for stereochemical assignment.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for C-H and C-Br bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans isomers due to their different symmetries and vibrational modes.

Experimental Protocols

Detailed, validated experimental protocols for the stereoselective synthesis of cis- and trans-1-bromo-2-methylcyclopropane are not widely published. However, general synthetic strategies for related cyclopropane derivatives can be adapted.

General Synthetic Approach: Simmons-Smith Cyclopropanation

A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, a potential precursor would be 1-bromo-prop-1-ene. The stereochemistry of the starting alkene (cis or trans-1-bromopropene) would be expected to be retained in the cyclopropane product.

Caption: Potential synthetic workflow for isomers.

Protocol Outline:

-

Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether. Treat the activated zinc with a copper(II) sulfate (B86663) solution to form the zinc-copper couple.

-

Cyclopropanation Reaction: In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether. Add a solution of the appropriate stereoisomer of 1-bromopropene and diiodomethane in diethyl ether dropwise to the suspension.

-

Workup and Purification: After the reaction is complete, filter the reaction mixture to remove the unreacted zinc-copper couple. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the desired isomer.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound isomers.

Separation of Isomers

If a synthesis yields a mixture of cis and trans isomers, they can be separated using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), taking advantage of their different physical properties, such as polarity and boiling point.

Conclusion

The cis and trans isomers of this compound represent a fundamental example of diastereomerism in cyclic systems. While detailed experimental data for these specific compounds is limited in readily accessible literature, established principles of stereochemistry and spectroscopy provide a solid framework for their understanding, characterization, and potential synthesis. The trans isomer is predicted to be the more stable of the two due to reduced steric hindrance. Spectroscopic methods, particularly NMR, are the most powerful tools for the unambiguous assignment of the stereochemistry of each isomer. The development of stereoselective synthetic routes is crucial for accessing the individual isomers for further study and application in chemical synthesis.

References

Potential Research Areas for 1-Bromo-2-methylcyclopropane: A Technical Guide for Drug Development Professionals

Introduction

1-Bromo-2-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered ring, a structural motif of significant interest in medicinal chemistry. The unique electronic and conformational properties imparted by the cyclopropyl (B3062369) group can offer substantial advantages in drug design, including enhanced metabolic stability, improved potency, and favorable modulation of physicochemical properties. This technical guide explores the synthesis, reactivity, and potential applications of this compound as a versatile building block for the development of novel therapeutics. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key experimental protocols and highlights promising areas for future investigation.

Physicochemical Properties and Spectroscopic Data

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1-Bromo-2-methylpropane (B43306) | 13C | 21.0 | Quartet | (CH₃)₂ |

| 30.5 | Doublet | CH | ||

| 44.5 | Triplet | CH₂Br | ||

| 1H | 1.05 | Doublet | (CH₃)₂ | |

| 2.05 | Multiplet | CH | ||

| 3.25 | Doublet | CH₂Br |

Table 1: Representative NMR Data for 1-Bromo-2-methylpropane.[3][4]

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on established methods for the synthesis of related bromocyclopropanes, a plausible and effective route is the Hunsdiecker reaction of 2-methylcyclopropanecarboxylic acid. This reaction involves the conversion of the carboxylic acid to its silver salt, followed by decarboxylative bromination.

Proposed Experimental Protocol: Hunsdiecker Reaction

This proposed protocol is adapted from the established synthesis of bromocyclopropane.[5]

Step 1: Synthesis of Silver 2-methylcyclopropanecarboxylate

-

Dissolve 2-methylcyclopropanecarboxylic acid in an appropriate amount of distilled water.

-

Slowly add a stoichiometric equivalent of aqueous silver nitrate (B79036) (AgNO₃) solution with stirring.

-

Protect the reaction mixture from light to prevent the decomposition of the silver salt.

-

Collect the precipitated silver 2-methylcyclopropanecarboxylate by filtration, wash with cold water and then acetone, and dry under vacuum in the dark.

Step 2: Decarboxylative Bromination

-

Suspend the dry silver 2-methylcyclopropanecarboxylate in a dry, inert solvent such as carbon tetrachloride (CCl₄).

-

Cool the suspension in an ice bath and slowly add a stoichiometric equivalent of bromine (Br₂) dissolved in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and filter to remove the silver bromide precipitate.

-

Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude this compound can be purified by fractional distillation.

Expected Yield: Based on analogous Hunsdiecker reactions, a moderate to good yield can be anticipated.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate for the introduction of the 2-methylcyclopropyl moiety into a variety of molecular scaffolds. Its reactivity is primarily centered around the carbon-bromine bond, which can participate in a range of transformations including Grignard reagent formation and transition metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound would provide a potent nucleophile for the formation of new carbon-carbon bonds.

This protocol is based on general procedures for Grignard reagent formation.[6]

-

Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

-

The resulting Grignard reagent, 2-methylcyclopropylmagnesium bromide, can be used immediately in subsequent reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] this compound can potentially be coupled with a variety of aryl or vinyl boronic acids or esters.

This is a general protocol for Suzuki-Miyaura coupling.[7]

-

To a reaction vessel under an inert atmosphere, add this compound, the desired boronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[8] This reaction could be employed to synthesize 2-methylcyclopropyl-substituted alkynes.

This is a general protocol for Sonogashira coupling.[8][9]

-

To a reaction flask under an inert atmosphere, add this compound, the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Add a suitable solvent, typically an amine base such as triethylamine (B128534) or diisopropylamine, which also serves to neutralize the hydrogen bromide formed.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt and rinse the solid with an organic solvent.

-

Concentrate the filtrate and purify the resulting product by column chromatography.

Potential Research Areas in Drug Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable pharmacophore in modern drug design.[10] The introduction of a methyl group to the cyclopropane (B1198618) ring in this compound offers an additional vector for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

Bioisosteric Replacement

The methylcyclopropyl group can serve as a bioisostere for other commonly used chemical moieties. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

-

Replacement for tert-butyl or isopropyl groups: The methylcyclopropyl group can mimic the steric bulk of these groups while offering improved metabolic stability due to the stronger C-H bonds of the cyclopropane ring.

-

Replacement for aromatic rings: In some cases, a substituted cyclopropane can mimic the spatial orientation of a phenyl ring, offering a route to improve physicochemical properties such as solubility and reduce potential aromatic-related toxicity.

Kinase Inhibitor Design

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[11][12] The cyclopropyl moiety is found in several approved kinase inhibitors. The 2-methylcyclopropyl group introduced via this compound could be incorporated into novel kinase inhibitor scaffolds to:

-

Probe hydrophobic pockets: The methyl group can be directed into hydrophobic pockets within the kinase active site to enhance binding affinity.

-

Improve metabolic stability: The cyclopropane ring can block sites of metabolism on adjacent functionalities.

-

Modulate solubility and permeability: The non-polar nature of the methylcyclopropyl group can be used to fine-tune the overall lipophilicity of a drug candidate.

Development of Antiviral and Other Therapeutics

The cyclopropyl motif is present in a number of antiviral agents.[13] The incorporation of the 2-methylcyclopropyl group could lead to novel analogs of existing antiviral drugs with improved pharmacokinetic profiles or altered activity spectra. Research in this area could involve the synthesis of nucleoside analogs or other small molecules where the 2-methylcyclopropyl group is appended to a core scaffold known to exhibit antiviral activity.

Visualizing Synthetic Pathways and Logical Relationships

Synthetic Pathways to this compound

References

- 1. This compound | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. homework.study.com [homework.study.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. rroij.com [rroij.com]

- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 13. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-2-methylcyclopropane in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds. The use of substituted cyclopropyl (B3062369) halides, such as 1-bromo-2-methylcyclopropane, allows for the introduction of the 2-methylcyclopropyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and drug development. The strained cyclopropyl ring can impart unique conformational constraints on a molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the metabolic stability of a drug candidate can often be improved by the introduction of a cyclopropyl group, as it is less susceptible to enzymatic degradation compared to linear alkyl chains.

The formation of a Grignard reagent from this compound, yielding 2-methylcyclopropylmagnesium bromide, presents both opportunities and challenges. While offering a pathway to novel chemical entities, the inherent strain of the cyclopropane (B1198618) ring can influence the stability and reactivity of the resulting organometallic reagent. Low yields and the formation of side products, such as 2-methylcyclopropane through proton abstraction or Wurtz coupling products, are potential challenges that need to be carefully managed through optimized reaction conditions.

Mechanism and Potential Side Reactions

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The generally accepted mechanism proceeds through a single electron transfer (SET) from the magnesium surface to the alkyl halide, forming a radical anion which then collapses to an alkyl radical and a halide anion. The alkyl radical subsequently reacts with the magnesium surface to form the organomagnesium species.

For this compound, the key intermediate is the 2-methylcyclopropyl radical. The stability and fate of this radical can influence the overall yield of the desired Grignard reagent. Several side reactions can occur:

-

Protonation: The highly basic Grignard reagent can be quenched by any protic source, including moisture, to form the corresponding alkane (2-methylcyclopropane).

-

Wurtz Coupling: Dimerization of the alkyl halide in the presence of magnesium can lead to the formation of a coupled product.

-

Ring Opening: While less common for cyclopropyl Grignard reagents under standard conditions, ring opening of the cyclopropyl radical intermediate is a potential side reaction, especially at elevated temperatures.

Controlling these side reactions is crucial for maximizing the yield of 2-methylcyclopropylmagnesium bromide. This is typically achieved by using anhydrous solvents, an inert atmosphere, and carefully controlling the reaction temperature.

Applications in Drug Development

The introduction of the 2-methylcyclopropyl group can be a valuable strategy in drug design. This substituent can:

-

Increase Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to isopropyl or tert-butyl groups.

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Enhance Lipophilicity: The addition of the 2-methylcyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic properties, such as absorption and distribution.

II. Experimental Protocols

Protocol 1: Formation of 2-Methylcyclopropylmagnesium Bromide

This protocol describes a general procedure for the preparation of 2-methylcyclopropylmagnesium bromide. Optimization may be required based on the specific batch of magnesium and the purity of the starting material.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

This compound (mixture of isomers or a single isomer)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple vapor is visible. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a water bath or sonication may be necessary.

-

Completion of Reaction: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-to-black solution is the 2-methylcyclopropylmagnesium bromide reagent.

Protocol 2: Reaction of 2-Methylcyclopropylmagnesium Bromide with an Aldehyde

This protocol provides a general procedure for the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

Solution of 2-methylcyclopropylmagnesium bromide (prepared as in Protocol 1)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction and workup

Procedure:

-

Reaction Setup: Cool the freshly prepared solution of 2-methylcyclopropylmagnesium bromide to 0 °C in an ice bath.

-

Addition of Electrophile: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution at a rate that maintains the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Stir until two clear layers are formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

III. Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the formation and reaction of 2-methylcyclopropylmagnesium bromide based on the known behavior of similar Grignard reagents. Actual results may vary and require experimental optimization.

| Parameter | Value/Range | Notes |

| Grignard Formation | ||

| Solvent | Anhydrous Diethyl Ether or THF | THF may lead to higher yields but is more difficult to keep anhydrous. |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the bromide. |

| Activation Method | Iodine, 1,2-dibromoethane | Essential for removing the passivating magnesium oxide layer. |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling. |

| Reaction Time | 1 - 3 hours | Completion is indicated by the consumption of magnesium. |

| Expected Yield | 40 - 60% | Yields are often moderate due to side reactions. |

| Reaction with Electrophile | ||

| Electrophile | 1.0 equivalent (e.g., Benzaldehyde) | Added slowly to the Grignard reagent. |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |

| Reaction Time | 1 - 2 hours | Monitored by TLC. |

| Work-up | Saturated aq. NH4Cl | To quench the reaction and protonate the alkoxide. |

| Expected Product Yield | 70 - 90% (based on Grignard) | Dependent on the nature of the electrophile. |

IV. Mandatory Visualizations

Caption: Workflow for the formation of 2-methylcyclopropylmagnesium bromide.

Caption: Potential side reactions in Grignard formation.

Caption: Utility of the 2-methylcyclopropyl group in drug development.

Application Notes and Protocols for Nucleophilic Substitution with 1-Bromo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 1-bromo-2-methylcyclopropane. This versatile building block is of interest in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the cyclopropyl (B3062369) ring. The protocols outlined below describe the substitution of the bromine atom with various nucleophiles, yielding a range of functionalized 2-methylcyclopropane derivatives.

Introduction

This compound is a valuable reagent for introducing the 2-methylcyclopropyl moiety into organic molecules. Nucleophilic substitution reactions provide a direct route to a variety of derivatives, including amines, nitriles, alcohols, and ethers. These reactions typically proceed via an SN2-like mechanism, although the exact mechanism can be influenced by the reaction conditions and the nature of the nucleophile. The inherent ring strain of the cyclopropane (B1198618) ring can affect reactivity, and reaction conditions should be carefully optimized to achieve desired outcomes and minimize potential side reactions such as elimination or rearrangement.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions with this compound. Please note that specific yields and reaction times may vary depending on the exact reaction conditions and the stereochemistry of the starting material.

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Benzylamine (B48309) | N-Benzyl-2-methylcyclopropylamine | DMSO | 120 | 12-24 | 75-85 | Based on a protocol for the analogous 1-iodo-2-methylcyclopropane.[1] |

| Sodium Cyanide | 2-Methylcyclopropanecarbonitrile | Ethanol/Water | Reflux | 6-12 | 60-70 | General conditions for SN2 reactions with alkyl halides. |

| Sodium Hydroxide (B78521) | 2-Methylcyclopropanol | DMSO/Water | 100-120 | 24-48 | 50-60 | Hydrolysis often requires elevated temperatures. |

| Sodium Methoxide | 1-Methoxy-2-methylcyclopropane | Methanol | Reflux | 12-24 | 65-75 | Standard conditions for Williamson ether synthesis. |

| Sodium Azide | 1-Azido-2-methylcyclopropane | DMF | 80-100 | 8-16 | 80-90 | Azide substitution is generally efficient. |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-methylcyclopropylamine

Objective: To synthesize N-benzyl-2-methylcyclopropylamine via nucleophilic substitution. This protocol is adapted from a procedure for the analogous 1-iodo-2-methylcyclopropane.[1]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sealed reaction tube

-

Standard glassware for workup and purification

Procedure:

-

In a sealed reaction tube, dissolve this compound in anhydrous DMSO.

-

Add benzylamine to the solution.

-

Seal the tube securely and heat the reaction mixture to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-2-methylcyclopropylamine.

Protocol 2: Synthesis of 2-Methylcyclopropanecarbonitrile

Objective: To synthesize 2-methylcyclopropanecarbonitrile, a versatile intermediate for the preparation of amines and carboxylic acids.

Materials:

-

This compound (1.0 eq)

-

Sodium Cyanide (NaCN, 1.2 eq)

-

Ethanol/Water (e.g., 80:20 v/v)

-

Reflux apparatus

-

Standard glassware for workup and purification

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

-

In the round-bottom flask, dissolve sodium cyanide in the ethanol/water solvent mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into a larger volume of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to remove the volatile solvent.

-

Purify the crude product by distillation or column chromatography on silica gel to obtain 2-methylcyclopropanecarbonitrile.

Protocol 3: Synthesis of 2-Methylcyclopropanol

Objective: To prepare 2-methylcyclopropanol via hydrolysis of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)/Water (e.g., 90:10 v/v)

-

Heating apparatus with temperature control

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in the DMSO/water mixture.

-

Add this compound to the basic solution.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-methylcyclopropanol by column chromatography on silica gel.

Mandatory Visualization

Caption: General experimental workflow for nucleophilic substitution.

References

Application of 1-Bromo-2-methylcyclopropane in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylcyclopropane is a valuable building block in pharmaceutical synthesis, offering a gateway to incorporating the 2-methylcyclopropyl moiety into drug candidates. The cyclopropane (B1198618) ring is a prized structural motif in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. The introduction of a methyl group on the cyclopropane ring provides an additional point of diversity for structure-activity relationship (SAR) studies. This document provides a detailed overview of the application of this compound in the synthesis of pharmaceutical agents, with a focus on its use in the preparation of key intermediates for potent enzyme inhibitors.

Application in the Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The core structure of many PARP inhibitors, such as Niraparib, features an indazole ring system. The N-alkylation of this indazole core is a critical step in the synthesis of these drugs. This compound can be utilized as an alkylating agent to introduce the 2-methylcyclopropyl group onto the indazole nitrogen, a key structural feature for optimizing biological activity.

The regioselectivity of indazole alkylation is a well-documented challenge, with substitution possible at either the N-1 or N-2 position. The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the alkylation to the desired nitrogen.

Experimental Protocol: N-Alkylation of a Substituted Indazole

This protocol describes a general procedure for the N-alkylation of a substituted indazole with this compound, a key step in the synthesis of precursors for PARP inhibitors.

Materials:

-

Substituted 1H-indazole (e.g., 6-bromo-1H-indazole) (1.0 eq)

-

This compound (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the substituted 1H-indazole portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add this compound dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the N-1 and N-2 alkylated regioisomers.

Quantitative Data Summary

The regioselectivity of the N-alkylation of indazoles is highly dependent on the substituents present on the indazole ring and the reaction conditions. While specific yield data for the reaction with this compound is not extensively published in readily available literature, the following table summarizes general trends observed in N-alkylation of indazoles with alkyl halides.

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Total Yield (%) | Reference |

| Indazole-3-carboxylic acid | 1-Bromopentane | NaH | THF | >99:1 | - | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | 84 | [1] |

| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | 72 | [2] |

| C-7 NO₂ or CO₂Me substituted indazoles | Alkyl Halide | NaH | THF | ≥ 4:96 | - |

Note: The yields and regioselectivity for the reaction with this compound would require experimental determination. The data presented here is for analogous alkylations and serves as a guide for reaction optimization.

Logical Workflow for Synthesis and Analysis

The synthesis and evaluation of 2-methylcyclopropyl-substituted indazoles as potential pharmaceutical intermediates follows a logical progression from synthesis to biological testing.

Caption: A logical workflow for the synthesis and biological evaluation of 2-methylcyclopropyl indazole derivatives.

Signaling Pathway Context: PARP Inhibition

The therapeutic rationale for synthesizing 2-methylcyclopropyl-substituted indazoles lies in their potential to inhibit PARP enzymes, which are critical components of the DNA damage response (DDR) pathway. In cancer cells with deficiencies in other DDR pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality.

Caption: A simplified diagram illustrating the role of PARP in DNA repair and the mechanism of action for PARP inhibitors.

This compound serves as a key reagent for the introduction of the 2-methylcyclopropyl group into heterocyclic scaffolds prevalent in pharmaceutical research. Its application in the N-alkylation of indazoles opens avenues for the synthesis of novel and potent enzyme inhibitors, particularly in the field of oncology. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals to explore the utility of this versatile building block in their synthetic endeavors. Further optimization of reaction conditions is crucial to achieve desired regioselectivity and yields for specific substrate combinations.

References

Application Notes and Protocols for 1-Bromo-2-methylcyclopropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methylcyclopropane is a versatile building block in organic chemistry, prized for its unique structural and reactive properties. The presence of a strained cyclopropane (B1198618) ring and a reactive bromine atom allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The 2-methylcyclopropyl moiety is a common structural motif in a number of biologically active compounds and approved drugs, where it can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including cross-coupling reactions, nucleophilic substitutions, and ring-opening reactions.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [3] |

| Molecular Weight | 135.00 g/mol | [3] |

| CAS Number | 52914-88-2 | [3] |

| Appearance | Flammable liquid and vapor | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1CC1Br | [3] |

| InChIKey | GASITZKLSRHTRE-UHFFFAOYSA-N | [3] |

NMR Data:

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹³C NMR | (Data not fully available in search results) | [3][4] |

| ¹H NMR | (Specific shifts not detailed in search results) | [5] |

Applications in Organic Synthesis

This compound serves as a key intermediate for the introduction of the 2-methylcyclopropyl group into a variety of molecular scaffolds. Its reactivity is dominated by the carbon-bromine bond, which can participate in a range of transformations.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be employed as an electrophilic partner in several types of palladium- or nickel-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. While specific protocols for this compound are not extensively detailed in the provided search results, a general procedure can be adapted from protocols for similar cyclopropyl (B3062369) halides.[6]

Reaction Principle: The reaction involves the palladium-catalyzed coupling of this compound with an aryl- or vinylboronic acid (or its ester) in the presence of a base.

Experimental Protocol (General):

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

-

Add the arylboronic acid (1.2 equiv) and dissolve the mixture in a suitable solvent system (e.g., Toluene/Water 10:1).[6]

-

Add this compound (1.0 equiv) to the reaction mixture.

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Quantitative Data (Representative for similar substrates):

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 110 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 78 |

| (Data adapted from protocols for 1-iodo-2-methylcyclopropane)[6] |

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner. This reaction is particularly useful for forming C(sp²)-C(sp³) bonds and can be catalyzed by either nickel or palladium complexes.[7][8][9]

Reaction Principle: The reaction involves the cross-coupling of this compound with an aryl or vinyl Grignard reagent, catalyzed by a nickel or palladium complex.

Experimental Protocol (General):

-

To a stirred solution of this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or Et₂O) under an inert atmosphere, add the catalyst (e.g., PdCl₂(dppf), 0.1 equiv) at 0 °C.[7]

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-